2'-O-Methylcytidine
Overview
Description
Synthesis Analysis
The synthesis of 2'-O-Methylcytidine has been explored through various methodologies. For instance, Markiewicz and Wiewiórowski (1975) detailed the synthesis of 2'-O-methylcytidylyl (3'-5')cytidine using the triester method, characterizing the product by UV, electrophoresis, chromatography, and enzymatic digestion (Markiewicz & Wiewiórowski, 1975). Matsuda et al. (1987) discussed the synthesis and antileukemic activity of 2'-deoxy-2'(S)-methylcytidine, showcasing a radical deoxygenation approach (Matsuda et al., 1987).
Molecular Structure Analysis
The molecular structure of 2'-O-Methylcytidine has been studied extensively. The synthesis of 2′-O-Methylisocytidine Phosphoramidite and Methylphosphonamidite Synthons from 2′-O-methyluridine, as reported by Wang and Ts'o (1996), highlights the stability of the molecule to basic deamination and acidic depyrimidination, indicating its robust structure (Wang & Ts'o, 1996).
Chemical Reactions and Properties
Chemical reactions involving 2'-O-Methylcytidine have been explored to understand its reactivity and potential applications. Murata‐Kamiya et al. (1999) studied the formation of 5-formyl-2'-deoxycytidine from 5-methyl-2'-deoxycytidine in duplex DNA by Fenton-type reactions and gamma-irradiation, revealing insights into its oxidative properties (Murata‐Kamiya et al., 1999).
Physical Properties Analysis
The physical properties of 2'-O-Methylcytidine, such as polymerization behavior and helix formation, were detailed by Zmudzka et al. (1969), who examined its role in polynucleotide structure through the synthesis of poly 2'-O-methylcytidylic acid (Zmudzka et al., 1969).
Chemical Properties Analysis
Further chemical properties, such as its inhibition effects and mechanism-based inactivation potentials, have been investigated. For instance, Baker et al. (1991) found 2'-deoxy-2'-methylenecytidine and 2'-deoxy-2',2'-difluorocytidine 5'-diphosphates to be potent inhibitors of ribonucleotide reductase, demonstrating its significant biochemical activity (Baker et al., 1991).
Scientific Research Applications
Personalizing Patient Care : 2'-O-Methylcytidine is utilized in assays to personalize the care of patients infected with HIV, hepatitis C, and other infectious agents (Kim, Leal, & Benner, 2009).
Cancer Treatment : It serves as a DNA methylation inhibitor, being developed for cancer treatment. The optimization of its dose and schedule is significant in restoring or enhancing sensitivity to other treatment modalities (Murgo, 2005).
Gene Regulation and DNA Damage : Methylated cytidine plays a crucial role in gene regulation. Its oxidation products are involved in active demethylation processes and DNA damage (Bucher et al., 2014).
Viral Infections : 2'-C-methylcytidine is a potent and selective inhibitor of RNA viruses, including hepatitis C virus. Its prodrug valopicitabine (NM283) has shown promising results in hepatitis C virus infection research (Pierra et al., 2006).
Gene Expression Modification : 5-Aza-2'-deoxycytidine treatment can reactivate genes and decrease the overexpression of genes, making gene body methylation a potential therapeutic target for DNA methylation inhibitors (Yang et al., 2014).
Therapeutic Applications in Hepatitis C : 2'-C-methylcytidine, as its valyl ester prodrug (NM283), was efficacious in reducing the viral load in patients infected with hepatitis C virus (Gardelli et al., 2009).
Biomarkers for Cancer Detection : Modified nucleosides like 2'-O-Methylcytidine might have potential as biomarkers for the early detection of cancers such as breast cancer (Fang et al., 2021).
Epigenetic Effects in Chronic Myelomonocytic Leukemia : Hypomethylating agents like 2'-O-Methylcytidine can restore balanced hematopoiesis in chronic myelomonocytic leukemia, indicating a predominantly epigenetic effect (Merlevede et al., 2016).
Future Directions
The discovery of 2’-O-Methylcytidine and its roles in RNA modifications have opened new directions in understanding RNA modification-mediated RNA processing and gene expression regulation . More in-depth studies on RNA modifications, their roles in human diseases, and further development of their inhibitors or activators are needed for a thorough understanding of epitranscriptomics as well as diagnosis, treatment, and prognosis of human diseases .
properties
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-17-8-7(15)5(4-14)18-9(8)13-3-2-6(11)12-10(13)16/h2-3,5,7-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,7-,8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCQJGFZUQFYRF-ZOQUXTDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=NC2=O)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50943958 | |
Record name | 4-Imino-1-(2-O-methylpentofuranosyl)-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50943958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-O-Methylcytidine | |
CAS RN |
2140-72-9 | |
Record name | 2′-O-Methylcytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2140-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-O-Methylcytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Imino-1-(2-O-methylpentofuranosyl)-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50943958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-O-METHYLCYTIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XD9IH2G27 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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